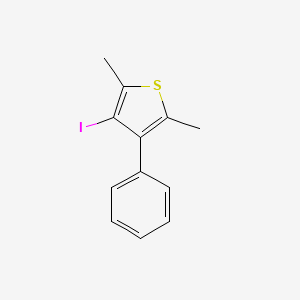
Thiophene, 3-iodo-2,5-dimethyl-4-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene, 3-iodo-2,5-dimethyl-4-phenyl- is a derivative of thiophene, a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives typically involves various condensation reactions. For instance, the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis are common methods . Specifically, for 3-iodo-2,5-dimethyl-4-phenyl-thiophene, a direct iodocyclization of 1-mercapto-3-yn-2-ols derivatives can be employed . This reaction proceeds through a radical pathway, initiated by a single-electron-transfer process .
Industrial Production Methods
On an industrial scale, thiophene derivatives can be synthesized by cyclization of butane, butadiene, or butenes with sulfur . The process involves heating a mixture of sodium succinate and phosphorus trisulfide, yielding thiophene derivatives with moderate efficiency .
Chemical Reactions Analysis
Types of Reactions
Thiophene, 3-iodo-2,5-dimethyl-4-phenyl- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Substitution: Reagents like palladium catalysts and phosphine ligands are commonly used for substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are effective.
Major Products Formed
The major products formed from these reactions include various substituted thiophenes, sulfoxides, sulfones, and thiols .
Scientific Research Applications
Thiophene, 3-iodo-2,5-dimethyl-4-phenyl- has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of potential anticancer, anti-inflammatory, and antimicrobial agents.
Material Science: The compound is utilized in the development of organic semiconductors, organic field-effect transistors, and organic light-emitting diodes.
Organic Electronics: It plays a role in the fabrication of advanced electronic devices due to its conductive properties.
Mechanism of Action
The mechanism of action of thiophene, 3-iodo-2,5-dimethyl-4-phenyl- involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Thiophene, 2,5-dimethyl-: Lacks the iodine and phenyl groups, resulting in different reactivity and applications.
Thiophene, 3-iodo-2,5-dimethyl-: Similar structure but without the phenyl group, affecting its electronic properties.
Properties
CAS No. |
61285-24-3 |
|---|---|
Molecular Formula |
C12H11IS |
Molecular Weight |
314.19 g/mol |
IUPAC Name |
3-iodo-2,5-dimethyl-4-phenylthiophene |
InChI |
InChI=1S/C12H11IS/c1-8-11(12(13)9(2)14-8)10-6-4-3-5-7-10/h3-7H,1-2H3 |
InChI Key |
KLMZPNZBMXBIBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(S1)C)I)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















